molecular formula C11H11Cl2N3 B8498303 2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanamine

2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No. B8498303
M. Wt: 256.13 g/mol
InChI Key: UIKZOMSCLNGNBK-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

To a stirred solution of 2-(2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-isoindoline-1,3-dione (155 mg, 0.40 mmol) in EtOH (4.0 ml) was added hydrazine hydrate (0.194 ml, 4.0 mmol). The reaction mixture was refluxed for 1 h and left to cool down to RT. Water (20 ml) was added and the mixture was extracted with DCM (3×20 ml). Combined organic phases were dried over Na2SO4 and evaporated to yield quantitative amount of the title compound (102 mg, 100%). Product was used in the next step without analysis.
Name
2-(2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-isoindoline-1,3-dione
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
0.194 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:13]=[CH:12][N:11]([CH2:14][CH2:15][N:16]3C(=O)C4C(=CC=CC=4)C3=O)[N:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].O.NN.O>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:13]=[CH:12][N:11]([CH2:14][CH2:15][NH2:16])[N:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
2-(2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-isoindoline-1,3-dione
Quantity
155 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=NN(C=C1)CCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.194 mL
Type
reactant
Smiles
O.NN
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=NN(C=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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